An In-Depth Technical Guide to 5-Chloro-3-iodo-2-methylaniline (CAS No. 870606-29-4)
An In-Depth Technical Guide to 5-Chloro-3-iodo-2-methylaniline (CAS No. 870606-29-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-iodo-2-methylaniline is a polysubstituted aromatic amine that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a methyl group on the aniline scaffold, offers multiple reactive sites for derivatization and molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling information. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures for the development of novel therapeutic agents.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] The introduction of multiple, distinct functional groups onto the aniline ring, as seen in 5-chloro-3-iodo-2-methylaniline, provides a powerful platform for generating molecular diversity and fine-tuning the physicochemical and pharmacokinetic properties of lead compounds.[2] The presence of both chloro and iodo substituents is particularly noteworthy, as their differential reactivity can be exploited for sequential, site-selective modifications. This technical guide aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic and drug development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 870606-29-4 | Internal Database |
| Molecular Formula | C₇H₇ClIN | Internal Database |
| Molecular Weight | 267.50 g/mol | Internal Database |
| Appearance | Light yellow solid | [3] |
| Boiling Point | 327.8 ± 42.0 °C (Predicted) | [3] |
| Density | 1.883 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.43 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (400 MHz, CDCl₃) δ:
-
7.25 (d, 1H)
-
6.64 (d, 1H)
-
3.78 (br s, 2H, -NH₂)
-
2.28 (s, 3H, -CH₃)[3]
The provided ¹H NMR data confirms the structure of 5-chloro-3-iodo-2-methylaniline, with distinct signals for the aromatic protons, the amine protons, and the methyl group protons.
Synthesis and Mechanism
The synthesis of 5-chloro-3-iodo-2-methylaniline can be achieved through the reduction of the corresponding nitrobenzene derivative. This is a common and effective method for the preparation of anilines.
Reaction Scheme:
Caption: Synthesis of 5-Chloro-3-iodo-2-methylaniline.
Detailed Experimental Protocol:
This protocol is based on a reported procedure for the synthesis of 5-chloro-3-iodo-2-methylaniline.[3]
Materials:
-
5-Chloro-1-iodo-2-methyl-3-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Acetic acid
-
Diethyl ether
-
50% aqueous sodium hydroxide solution
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 eq) and tin(II) chloride dihydrate (4.0 eq) in acetic acid.
-
Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate tin salts. A lumpy white solid will form.
-
Filter the mixture to remove the solid tin salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-3-iodo-2-methylaniline as a light yellow solid.[3]
Causality Behind Experimental Choices:
-
Tin(II) chloride dihydrate is a classic and effective reducing agent for converting aromatic nitro groups to amines. It is preferred for its reliability and relatively mild reaction conditions.
-
Acetic acid serves as the solvent and provides a protic environment that facilitates the reduction process.
-
The addition of sodium hydroxide is crucial for neutralizing the acidic reaction mixture and precipitating the tin byproducts as hydroxides, which can then be easily removed by filtration.
-
Silica gel column chromatography is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting material or side products.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-chloro-3-iodo-2-methylaniline make it a highly attractive starting material for the synthesis of novel bioactive molecules.
Strategic Advantages:
-
Orthogonal Reactivity: The iodine and chlorine substituents offer opportunities for selective functionalization. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This allows for the sequential introduction of different substituents at the 3- and 5-positions.
-
Scaffold for Bioactive Molecules: Halogenated anilines are prevalent in a wide range of pharmaceuticals, contributing to improved metabolic stability and binding affinity.[4][5] The presence of both chlorine and iodine offers a unique combination of lipophilicity and electronic properties that can be explored in structure-activity relationship (SAR) studies.
-
Intermediate for Heterocycle Synthesis: The aniline functional group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are abundant in drug molecules.[6]
Potential Therapeutic Areas:
-
Antimicrobial and Antifungal Agents: This compound can be utilized in the synthesis of novel compounds with potential antimicrobial and antifungal properties.[7]
-
Oncology: Iodoaniline derivatives are valuable intermediates in the development of anti-cancer drugs.[8] The unique substitution pattern of 5-chloro-3-iodo-2-methylaniline could be exploited to design novel kinase inhibitors or other targeted therapies.
Illustrative Synthetic Pathway:
Caption: Potential synthetic utility in drug discovery.
Analytical Methods
The purity and identity of 5-chloro-3-iodo-2-methylaniline are critical for its use in synthesis. High-performance liquid chromatography (HPLC) is a suitable technique for its analysis.
Recommended HPLC-UV Method: While a specific validated method for this exact compound is not readily available in the literature, a general approach for halogenated anilines can be adapted.[9][10]
-
Column: A reversed-phase C18 or C8 column is typically effective for separating aromatic amines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient can be optimized to achieve good resolution from potential impurities.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm or 280 nm) is suitable.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered before injection.
The development and validation of a specific HPLC method should follow standard guidelines to ensure accuracy, precision, linearity, and robustness.[11]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 5-Chloro-3-iodo-2-methylaniline, like many substituted anilines, should be handled with care.
GHS Hazard Information:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Store under an inert atmosphere to prevent degradation.
Conclusion
5-Chloro-3-iodo-2-methylaniline is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its unique substitution pattern allows for selective and sequential functionalization, providing a robust platform for the synthesis of complex and diverse molecular libraries. This guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safe handling procedures to empower researchers in their pursuit of novel therapeutic agents.
References
-
MySkinRecipes. (n.d.). 5-Chloro-3-iodo-2-methylaniline. Retrieved from [Link]
- Zia, M. A., et al. (2024).
- Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 17-43.
-
Gothard, C. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Dghaim, R., et al. (2015).
-
Chembulk. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]
- Ribeiro, C. M. R., & Oliva, G. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 17(12), 14615-14659.
- Scott, T. A., & Berritt, S. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(6), 900-903.
-
Abdel-aal, A. M., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
- Kumar, A., et al. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 26(1), 134.
- Lunte, S. M., & Kissinger, P. T. (1983). High-pressure liquid chromatographic analysis of aniline and its metabolites.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-3-IODO-2-METHYLANILINE | 870606-29-4 [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calibrechem.com [calibrechem.com]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
